N-[(4-fluorophenyl)methyl]-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide
Description
N-[(4-fluorophenyl)methyl]-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide is a heterocyclic compound featuring an imidazo[1,2-c]quinazolinone core substituted with a propanamide chain and a sulfanyl-linked 4-nitrophenylmethyl group. The synthesis of such compounds typically involves cyclization and S-alkylation reactions, as seen in similar triazole and imidazoquinazoline derivatives . Key structural confirmation methods include IR spectroscopy (absence of νS-H bands, presence of νC=S at ~1247–1255 cm⁻¹) and NMR analysis .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN5O4S/c28-19-9-5-17(6-10-19)15-29-24(34)14-13-23-26(35)32-25(30-23)21-3-1-2-4-22(21)31-27(32)38-16-18-7-11-20(12-8-18)33(36)37/h1-12,23H,13-16H2,(H,29,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECHUTVXSLKHSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC4=CC=C(C=C4)[N+](=O)[O-])CCC(=O)NCC5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide typically involves multi-step organic reactionsThe final step involves the formation of the propanamide linkage under controlled conditions, often using amide coupling reagents such as EDCI or HATU .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution reagents: Halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Medicinal Chemistry
The compound shows promise as a scaffold for designing novel drugs with potential anticancer , antiviral , and antimicrobial activities. The incorporation of fluorine and nitro groups can enhance the pharmacological profile of the derivatives synthesized from this compound.
- Anticancer Activity : Preliminary studies indicate that similar imidazoquinazoline derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
- Antiviral Properties : Compounds with similar structures have been investigated for their ability to inhibit viral replication, particularly in RNA viruses.
- Antimicrobial Effects : The presence of the sulfonamide moiety suggests potential antimicrobial activity, making it a candidate for further exploration in antibacterial drug development.
Biological Studies
The unique structure of N-[(4-fluorophenyl)methyl]-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide allows it to serve as a valuable probe for studying biological pathways and molecular interactions:
- Target Identification : This compound can be used to identify new biological targets due to its ability to interact with various enzymes and receptors.
- Mechanistic Studies : By observing how this compound affects cellular processes, researchers can gain insights into the mechanisms of diseases and the action of therapeutic agents.
Materials Science
The compound's properties make it suitable for developing new materials with specific electronic or optical characteristics:
- Electronic Materials : The fluorinated aromatic rings can improve charge transport properties in organic electronic devices.
- Optical Applications : The unique absorption characteristics may be exploited in photonic devices or sensors.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide involves its interaction with specific molecular targets. The fluorophenyl and nitrophenyl groups can interact with enzymes or receptors, modulating their activity. The imidazoquinazoline core may also play a role in binding to DNA or proteins, affecting cellular processes and pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Imidazo[1,2-c]quinazolinone Derivatives
- Target Compound: Contains a 3-oxo-imidazo[1,2-c]quinazolinone core with a propanamide side chain at position 2 and a sulfanyl-linked 4-nitrophenylmethyl group at position 3.
- Compound: 2-{5-[(2-Amino-2-oxoethyl)sulfanyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(4-fluorobenzyl)acetamide Structural Difference: Replaces the 4-nitrophenylmethyl sulfanyl group with a 2-amino-2-oxoethyl sulfanyl moiety.
Compound : 3-{5-[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide
- Structural Difference: Features a furylmethyl group on the propanamide and a dimethoxyphenyl ethylamino substituent on the sulfanyl chain.
- Impact: The dimethoxy groups improve lipophilicity, while the furyl group may influence π-π stacking interactions, contrasting with the target’s fluorophenyl/nitrophenyl motifs .
Data Tables
Table 1: Structural and Functional Comparison
Research Implications
- SAR Insights : Substituents on the sulfanyl chain and propanamide group critically modulate bioavailability and target affinity. For instance, fluorophenyl groups () enhance blood-brain barrier penetration, while nitrophenyl groups may improve photostability .
Biological Activity
N-[(4-fluorophenyl)methyl]-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A fluorophenyl group
- A nitrophenyl moiety
- An imidazoquinazoline core
This structural diversity may contribute to its multifaceted biological activities.
Pharmacological Profile
The biological activity of this compound can be summarized as follows:
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial activities. For instance, derivatives of imidazoquinazolines have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Imidazoquinazoline Derivative | 0.125 - 8 | S. aureus, E. coli |
| Triazole Hybrid | 0.046 - 3.11 | MRSA |
Anticancer Potential
Studies suggest that imidazoquinazoline derivatives possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest . The specific compound under review may similarly impact cancer cell lines, warranting further investigation into its efficacy.
Enzyme Inhibition
Compounds with similar scaffolds have been noted for their ability to inhibit key enzymes involved in cancer progression and microbial resistance. The potential for this compound to act as an enzyme inhibitor could be a focal point for future studies.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. The presence of electron-withdrawing groups (like fluorine and nitro groups) has been linked to enhanced potency against various pathogens .
Key Findings in SAR Studies:
- Fluorination : Increases lipophilicity and membrane permeability.
- Nitro Group : Enhances interaction with biological targets.
- Sulfanyl Linkage : May contribute to improved binding affinity.
Case Studies
A study investigating a series of quinazoline derivatives demonstrated that modifications at the 4-position significantly influenced antimicrobial activity . The findings suggest that similar modifications in this compound could yield compounds with enhanced biological profiles.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N-[(4-fluorophenyl)methyl]-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide?
- The synthesis involves multi-step reactions, including cyclization of the imidazoquinazolinone core, sulfanyl group introduction via nucleophilic substitution, and coupling of fluorophenyl and nitrophenyl moieties. Challenges include low yields during cyclization (due to competing side reactions) and purification of intermediates with similar polarities. Optimization strategies include using anhydrous solvents (e.g., DMF) and catalysts like triethylamine to enhance reaction efficiency .
Q. What analytical methods are critical for characterizing this compound?
- 1H/13C-NMR confirms regiochemistry of substitutions (e.g., sulfanyl group position). IR spectroscopy validates carbonyl (C=O) and sulfanyl (S-H) functional groups. HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for pharmacological studies). Mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]+ = 576.15 Da) .
Q. How does the compound’s structure influence its solubility and stability?
- The imidazoquinazolinone core and sulfanyl group confer moderate hydrophilicity, while fluorophenyl/nitrophenyl substituents increase lipophilicity. Stability studies (pH 2–9, 25–40°C) show degradation under acidic conditions due to hydrolysis of the sulfanyl bond. Use lyophilized storage at -20°C for long-term stability .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
- Density Functional Theory (DFT) predicts transition-state energies for cyclization steps, identifying optimal temperatures (e.g., 80–100°C) to minimize side products. Molecular docking (using UCSF Chimera) screens potential protein targets (e.g., kinases) based on the sulfanyl-acetamide moiety’s binding affinity .
Q. What strategies resolve contradictory bioactivity data across studies?
- Discrepancies in IC50 values (e.g., anticancer assays) may arise from assay conditions (e.g., serum protein interference). Validate using orthogonal methods:
- Surface Plasmon Resonance (SPR) to measure direct target binding.
- Metabolic stability assays (human liver microsomes) to rule out false negatives from rapid degradation .
Q. How can the compound’s mechanism of action be elucidated?
- Kinetic assays : Measure inhibition constants (Ki) against candidate enzymes (e.g., tyrosine kinases) using fluorogenic substrates.
- Cellular thermal shift assays (CETSA) confirm target engagement in live cells.
- CRISPR-Cas9 knockout models validate pathway-specific effects (e.g., apoptosis induction in kinase-deficient cells) .
Q. What experimental designs mitigate synthetic byproducts?
- Design of Experiments (DoE) : Optimize molar ratios (e.g., 1.2:1.0 for nitrophenylmethyl chloride) and reaction times using a central composite design.
- In-line FTIR monitoring detects intermediates in real time, enabling rapid adjustment of pH and temperature .
Methodological Recommendations
- Synthetic Chemistry : Prioritize microwave-assisted synthesis to reduce reaction times and improve yields .
- Data Analysis : Apply multivariate regression to correlate substituent electronegativity (e.g., -NO2 vs. -F) with bioactivity .
- Collaborative Tools : Use UCSF Chimera for 3D visualization of ligand-target interactions and share sessions via Collaboratory extension for team-based analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
